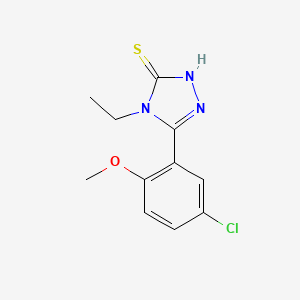

5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a 5-chloro-2-methoxyphenyl group and an ethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methoxybenzohydrazide with ethyl isothiocyanate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Des Réactions Chimiques

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or epoxides. Reaction conditions and outcomes depend on the electrophile and base used:

Key factors:

-

Alkylation typically occurs at the sulfur atom due to its high nucleophilicity .

-

Bulky substituents on the triazole ring may sterically hinder reactivity .

Arylation and Heterocyclic Functionalization

The thiol group reacts with aromatic aldehydes or heterocyclic electrophiles to form stable C-S bonds:

-

Electron-withdrawing substituents (e.g., -NO₂) on aryl rings enhance electrophilicity .

-

Heterocyclic aldehydes (e.g., pyrrole-2-carboxaldehyde) yield hybrid molecules with improved solubility .

Oxidation and Disulfide Formation

The thiol group is susceptible to oxidation, forming disulfide bonds under mild conditions:

| Oxidizing Agent | Conditions | Product | Stability |

|---|---|---|---|

| H₂O₂ (3%) | EtOH, RT, 2h | Dimeric disulfide | Air-stable crystalline solid |

| I₂/KI | EtOH, 0°C, 30min | Symmetrical disulfide | Recyclable via reduction |

-

Disulfides exhibit reduced cytotoxicity compared to thiols but retain antimicrobial properties.

Metal Complexation

The thiol and triazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Properties |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O, RT, 6h | Octahedral Cu(II) | Enhanced antifungal activity |

| AgNO₃ | Dark conditions, 24h | Linear Ag(I) | Antibacterial coatings |

Nucleophilic Substitution at the Methoxy Group

The 2-methoxyphenyl substituent can undergo demethylation or substitution under harsh conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| BBr₃ (1M in DCM) | -78°C to RT, 4h | 5-(5-Chloro-2-hydroxyphenyl) derivative | Requires anhydrous conditions |

| H₂N-NH₂ (hydrazine) | EtOH, reflux, 8h | Amine-functionalized analog | Rare due to steric hindrance |

-

Demethylation is less common due to steric protection from the ethyl group at N4.

Cyclocondensation Reactions

The hydrazinecarbothioamide moiety participates in heterocycle formation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CS₂/KOH | EtOH, reflux, 6h | Thiadiazole-triazole hybrids | 55–78% |

| Diethyl acetylenedicarboxylate | DMF, Δ, 12h | Pyrazole-triazole conjugates | 63% |

pH-Dependent Tautomerism

The compound exhibits thione-thiol tautomerism, influencing reactivity:

Applications De Recherche Scientifique

5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-chloro-2-methoxyphenylboronic acid

- 5-chloro-2-hydroxy-phenylacetamide

- Triazole-pyrimidine derivatives

Uniqueness

5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a chloro and methoxy-substituted phenyl group makes it a versatile compound for various applications.

Activité Biologique

5-(5-Chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method is the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl hydrazinecarbothioamide under acidic conditions to form the desired triazole ring. The general reaction scheme can be summarized as follows:

- Formation of Hydrazone : React 5-chloro-2-methoxybenzaldehyde with ethyl hydrazinecarbothioamide.

- Cyclization : Treat the hydrazone with a suitable base to facilitate cyclization into the triazole structure.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClN3OS |

| Molecular Weight | 307.76 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number] |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in critical metabolic pathways.

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial and antifungal activities by disrupting cellular processes in pathogens.

Anticancer Activity

Recent investigations have shown that derivatives of triazole compounds exhibit anticancer properties. For instance, related compounds have been tested against various cancer cell lines, demonstrating promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(5-Chloro...) | HCT116 (Colon Cancer) | 6.2 |

| 5-(5-Chloro...) | T47D (Breast Cancer) | 27.3 |

These findings suggest that the compound may also possess selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that triazole derivatives exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents.

- Anti-inflammatory Activity : Research highlighted in Pharmaceutical Biology indicated that similar triazole compounds demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.

Propriétés

IUPAC Name |

3-(5-chloro-2-methoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-3-15-10(13-14-11(15)17)8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCJLZNTDPXCNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351489 | |

| Record name | 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369394-90-1 | |

| Record name | 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.